
Application Notes: Preparation of Chemically
Competent E. coli using Calcium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Calcium chloride, monohydrate

Cat. No.: B12061461 Get Quote

Introduction
The introduction of foreign DNA into Escherichia coli is a cornerstone of modern molecular

biology. While E. coli does not naturally take up plasmid DNA with high efficiency, cells can be

artificially induced to enter a state of "competence," allowing them to internalize DNA from their

environment.[1] One of the most common and cost-effective methods for inducing artificial

competence is through treatment with calcium chloride (CaCl2), followed by a brief heat shock.

[2][3] This technique is widely used for routine cloning, plasmid amplification, and protein

expression.

Principle of Calcium Chloride-Mediated Transformation
The process of making E. coli cells competent with calcium chloride is a physicochemical

manipulation that permeabilizes the cell membrane to allow the uptake of plasmid DNA.[4][5]

The mechanism involves several key steps:

Neutralization of Charges: Both the phosphate backbone of DNA and the lipopolysaccharide

(LPS) surface of the E. coli cell membrane are negatively charged, leading to electrostatic

repulsion.[4][5][6] The divalent calcium ions (Ca2+) provided by calcium chloride act as a

cationic bridge, neutralizing these negative charges and facilitating the binding of plasmid

DNA to the cell surface.[2][7]

Chilling and Membrane Fluidity: Incubating the cells in an ice-cold CaCl2 solution is crucial.

The low temperature congeals the cell membrane, reducing its fluidity and stabilizing the
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association of Ca2+ ions with the membrane phospholipids.[4][5] This makes the membrane

more crystalline and helps to hold the plasmid DNA in close proximity to the cell.

Heat Shock: The subsequent heat shock, a rapid shift in temperature from 0°C to 42°C,

creates a thermal imbalance across the cell membrane.[2][8][9] This sudden temperature

change is believed to alter the membrane's fluidity and create transient pores, allowing the

plasmid DNA that is adhered to the surface to be taken up by the cell.[1][9][10] The exact

mechanism is still under investigation, but it is thought to involve a temporary disruption of

the membrane potential, which further facilitates the entry of the negatively charged DNA.[2]

[11]

Recovery: After the heat shock, cells are returned to a cold environment and then incubated

in a rich, antibiotic-free medium (like SOC broth). This recovery period allows the cell

membrane to repair and enables the expression of the antibiotic resistance gene encoded on

the plasmid before the cells are exposed to selective pressure.[10]

Factors Influencing Transformation Efficiency
Several factors can significantly impact the efficiency of transformation, which is typically

measured as the number of colony-forming units (cfu) per microgram of plasmid DNA.

Growth Phase of E. coli: Cells harvested during the mid-logarithmic growth phase are the

most competent.[10][12] At this stage, cells are actively dividing and their membranes are

more amenable to manipulation. The optimal optical density at 600 nm (OD600) is typically

between 0.35 and 0.6.[13][14][15]

Calcium Chloride Concentration: While various concentrations are used, a range of 50 mM

to 100 mM CaCl2 is common in protocols.[4][16] The optimal concentration can vary

depending on the E. coli strain.[16]

Heat Shock Parameters: The duration and temperature of the heat shock are critical. A

temperature of 42°C for 45 to 90 seconds is standard for most E. coli strains.[13][17][18]

Deviations can lead to reduced efficiency or cell death.

DNA Quality and Quantity: The purity and concentration of the plasmid DNA are important.

Contaminants can inhibit transformation. Typically, 1 to 10 nanograms of plasmid DNA are

used for transformation.
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Cell Handling: Chemically competent cells are fragile and should be handled gently.[12]

Vortexing should be avoided, and all solutions and equipment must be kept ice-cold

throughout the preparation process until the heat shock step.[14][19]

Protocols
I. Preparation of Solutions and Media
Note: To prepare a solution of a specific molarity (e.g., 100 mM CaCl2) using calcium chloride

monohydrate (CaCl2·H2O, Molar Mass: 128.99 g/mol ), calculate the required mass

accordingly. For example, for 1 liter of 100 mM CaCl2 solution, you would dissolve 12.90 g of

CaCl2·H2O in deionized water.

Luria-Bertani (LB) Broth (per 1 Liter):

10 g Tryptone

5 g Yeast Extract

10 g NaCl

Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize.

LB Agar Plates (per 1 Liter):

10 g Tryptone

5 g Yeast Extract

10 g NaCl

15 g Agar

Dissolve in deionized water to a final volume of 1 L. Autoclave to sterilize. Cool to ~55°C

before adding antibiotics and pouring plates.[20]

1 M Calcium Chloride (CaCl2) Stock Solution:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://asm.org/asm/media/protocol-images/transformation-of-escherichia-coli-made-competent-by-calcium-chloride-protocol.pdf?ext=.pdf
https://mcb.berkeley.edu/labs/krantz/protocols/calcium_comp_cells.pdf
http://kerrlab.org/Public/PreparingCalciumChlorideCompetentCells
https://static.igem.org/mediawiki/2016/e/e3/TeamPittsburghProtocolsCompetentCells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12061461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 110.98 g of anhydrous CaCl2 (or the equivalent for a hydrated form) in deionized

water to a final volume of 1 L.

Filter-sterilize through a 0.22 µm filter.

Ice-Cold 100 mM CaCl2 Solution:

Add 10 mL of 1 M CaCl2 stock solution to 90 mL of sterile, deionized water.

Keep on ice. This solution should be prepared fresh.[12]

Competent Cell Storage Solution (100 mM CaCl2, 15% Glycerol):

1 mL of 1 M CaCl2 stock solution

1.5 mL of sterile 100% Glycerol

7.5 mL of sterile, deionized water

Keep on ice.

SOC Medium:

20 g Tryptone

5 g Yeast Extract

0.5 g NaCl

Dissolve in 950 mL of deionized water.

Add 10 mL of a sterile 250 mM KCl solution.

Autoclave.

Before use, add 5 mL of sterile 2 M MgCl2 and 20 mL of sterile 1 M Glucose.

II. Preparation of Competent E. coli Cells
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This protocol is for preparing competent cells from a starting culture.

Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.[14]

Incubate overnight at 37°C with shaking (approx. 225 rpm).[12]

The next day, add 1 mL of the overnight culture to 100 mL of pre-warmed LB broth in a 500

mL or 1 L flask.[12]

Incubate at 37°C with vigorous shaking. Monitor the culture's optical density at 600 nm

(OD600) periodically.[13]

Grow the culture until it reaches the mid-log phase, indicated by an OD600 of 0.4 - 0.5.[16]

This is a critical step for achieving high competency.

Immediately transfer the culture flask to ice and chill for 20-30 minutes. All subsequent steps

must be performed on ice, and all solutions and tubes must be pre-chilled.[14]

Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes.

Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[15]

Carefully decant the supernatant.

Gently resuspend the cell pellet in 20 mL of ice-cold 100 mM CaCl2 solution.[15] Keep the

cell suspension on ice for at least 30 minutes.[12]

Pellet the cells again by centrifugation at 4,000 x g for 10 minutes at 4°C.

Gently decant the supernatant and resuspend the final cell pellet in 4 mL of ice-cold

Competent Cell Storage Solution (100 mM CaCl2, 15% Glycerol).[19]

Aliquot 50-100 µL of the competent cell suspension into pre-chilled microcentrifuge tubes.

[19]

Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

[19] Competent cells can be stored for several months at -80°C.
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III. Transformation of Competent Cells
Thaw an aliquot of competent cells on ice. It is important not to refreeze unused cells as this

will significantly decrease transformation efficiency.[19]

Add 1-5 µL of plasmid DNA (typically 1-10 ng) to the 50-100 µL of competent cells. Gently

mix by flicking the tube. Do not pipette up and down or vortex.[17]

Incubate the DNA-cell mixture on ice for 30 minutes.[12][15]

Perform the heat shock by transferring the tube to a 42°C water bath for exactly 45-60

seconds.[17][18] The timing is critical.

Immediately transfer the tube back to ice and chill for 2 minutes.[17]

Add 900 µL of pre-warmed (room temperature or 37°C) SOC medium to the tube.[10]

Incubate the tube at 37°C for 1 hour with gentle shaking (approx. 225 rpm). This allows the

cells to recover and express the antibiotic resistance gene.[10]

Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the

appropriate antibiotic for selection.

To plate the remaining cells, centrifuge the tube at low speed (e.g., 2,000 x g) for 2 minutes,

discard most of the supernatant, resuspend the pellet in the remaining ~100 µL, and plate

the entire amount on a separate plate.[18]

Incubate the plates overnight at 37°C.

Transformed colonies should be visible the next day.
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Parameter
Recommended
Value

Protocol Step Reference

Cell Growth Phase

(OD600)
0.35 - 0.6

Competent Cell Prep:

Step 5
[13][14][15]

Initial CaCl2 Wash 100 mM
Competent Cell Prep:

Step 10
[20]

Ice Incubation (Post-

CaCl2)
≥ 30 minutes

Competent Cell Prep:

Step 10
[12]

Final Resuspension

Solution

100 mM CaCl2, 15%

Glycerol

Competent Cell Prep:

Step 12
[19][20]

DNA Incubation on Ice 30 minutes
Transformation: Step

3
[12][15]

Heat Shock

Temperature
42°C

Transformation: Step

4
[17][18]

Heat Shock Duration 45 - 60 seconds
Transformation: Step

4
[17][18]

Post-Shock Ice

Incubation
2 minutes

Transformation: Step

5
[17]

Recovery Incubation

Time
1 hour

Transformation: Step

7
[10]

Recovery

Temperature
37°C

Transformation: Step

7
[10]
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Competent Cell Preparation

Transformation

1. Inoculate Overnight Culture

2. Subculture into Fresh LB Broth

3. Grow to Mid-Log Phase
(OD600 = 0.4-0.5)

4. Chill Culture on Ice

5. Centrifuge to Pellet Cells

6. Resuspend in ice-cold
100 mM CaCl2

7. Incubate on Ice

8. Centrifuge to Pellet Cells

9. Resuspend in CaCl2/
Glycerol Solution

10. Aliquot and Store at -80°C

11. Thaw Cells on Ice

12. Add Plasmid DNA

13. Incubate on Ice

14. Heat Shock at 42°C

15. Return to Ice

16. Add SOC Medium & Recover at 37°C

17. Plate on Selective Media

18. Incubate Plates Overnight
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Caption: Experimental workflow for preparing and transforming competent E. coli.
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Initial State: Electrostatic Repulsion

Step 1: CaCl2 Treatment (0°C) Step 2: Heat Shock (42°C)

E. coli

E. coli

Plasmid
DNA (-)

Cell Membrane (-)

E. coli

Plasmid
DNA Ca2+Ca2+

 Charge Shielding
DNA

 DNA Uptake
(Membrane Permeabilization)

Click to download full resolution via product page

Caption: Mechanism of CaCl2-mediated transformation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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